

# The chemical structure of Fpmint

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Compound of Interest					
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An In-depth Technical Guide on **Fpmint** 

### **Abstract**

This document provides a comprehensive technical overview of **Fpmint** (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs). **Fpmint** demonstrates a unique selectivity profile, acting as an irreversible and non-competitive inhibitor of both ENT1 and ENT2, with a notable preference for ENT2.[1][2] This guide details the chemical structure of **Fpmint**, summarizes its inhibitory kinetics, outlines key experimental protocols for its characterization, and illustrates its mechanism of action through signaling and workflow diagrams. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

## **Chemical Structure and Properties**

**Fpmint**, with the systematic name 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, is a complex molecule characterized by three primary moieties: a fluorophenylpiperazine group, a naphthalene group, and a 1,3,5-triazine core.[3] Structure-activity relationship (SAR) studies have revealed that the naphthalene and the halogen-substituted fluorophenyl moieties are critical for its inhibitory effects on ENT1 and ENT2.[2][4][5]

• IUPAC Name: 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine



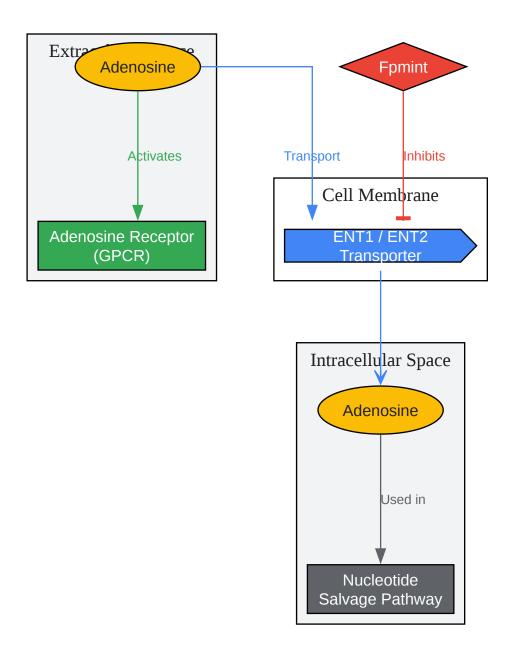
- CAS Number: 924866-33-1[6]
- Mechanism of Action: Irreversible, non-competitive inhibitor of ENTs.[1][3]
- Selectivity: 5 to 10-fold more selective for ENT2 over ENT1.[1][4]

## **Mechanism of Action and Signaling Pathway**

**Fpmint** exerts its biological effects by inhibiting ENTs, which are transmembrane proteins responsible for the transport of nucleosides like adenosine across the cell membrane.[4][7] By blocking ENT1 and ENT2, **Fpmint** prevents the uptake of adenosine from the extracellular space into the cell. This leads to an increased local concentration of extracellular adenosine, which can then activate G-protein-coupled adenosine receptors (A1, A2A, A2B, A3), modulating various physiological functions, including cardioprotection and inflammation.[8]

The inhibition is non-competitive, meaning **Fpmint** does not compete with the natural substrate (e.g., uridine, adenosine) for the transporter's binding site.[1][3] Instead, it binds to a different site on the transporter, altering its conformation and reducing the maximal transport rate (Vmax) without changing the substrate's binding affinity (Km).[1][3] The effect is also irreversible, as the inhibition cannot be removed by washing the cells.[1][3]





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**Fpmint** inhibits ENT transporters, increasing extracellular adenosine levels.

# **Quantitative Data: Inhibitory Activity**

**Fpmint** and its analogues have been evaluated for their ability to inhibit nucleoside uptake mediated by ENT1 and ENT2. The primary endpoints are the half-maximal inhibitory concentration (IC50) and the effect on transport kinetics (Km and Vmax). While specific IC50 values for the parent **Fpmint** compound are not detailed in the provided search results, the key finding is its 5-10 fold greater selectivity for ENT2.[1] Kinetic studies confirm a reduction in



Vmax with no significant change in Km.[1] Data for a potent **Fpmint** derivative are presented below.

Compound	Target	Substrate	IC50 Value (μM)	Kinetic Effect	Reference
Fpmint	ENT1 & ENT2	[3H]uridine, [3H]adenosin e	5-10 fold selective for ENT2	Reduces Vmax, Km unchanged	[1]
Fpmint Derivative	ENT1	[3H]uridine	2.458	Reduces Vmax, Km unchanged	[3]
Fpmint Derivative	ENT2	[3H]uridine	0.5697	Reduces Vmax, Km unchanged	[3]
Fpmint Derivative	ENT1	[3H]adenosin e	7.113	Not Specified	[3]
Fpmint Derivative	ENT2	[3H]adenosin e	2.571	Not Specified	[3]

# **Experimental Protocols**

The characterization of **Fpmint** relies on a set of established in vitro assays using nucleoside transporter-deficient cells (PK15NTD) stably expressing human ENT1 or ENT2.[4]

### **Cell Culture**

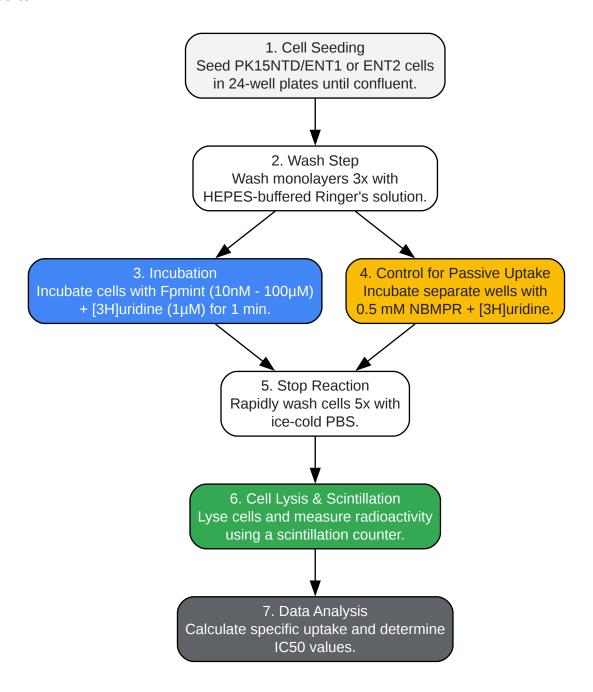
- Cell Lines: Nucleoside transporter-deficient porcine kidney fibroblast cells (PK15NTD) stably transfected with cloned human ENT1 or ENT2.[4]
- Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum, 0.5 mg/ml geneticin (G418), 100 units/ml penicillin, and 100  $\mu$ g/ml streptomycin.[3][4]



 Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 / 95% air.[4]

## **Nucleoside Uptake Assay**

This assay is the primary method for determining the inhibitory potency of **Fpmint**. It measures the uptake of a radiolabeled nucleoside, such as [3H]uridine, into cells expressing the target transporter.



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Workflow for the [3H]uridine nucleoside uptake inhibition assay.

#### **Detailed Steps:**

- Cell Culture: Grow confluent monolayers of PK15NTD/ENT1 and PK15NTD/ENT2 cells in 24-well plates.[4][9]
- Washing: Wash the cells three times with HEPES-buffered Ringer's solution (pH 7.4).[4][9]
- Incubation: Incubate the cells for 1 minute with the HEPES buffer containing [3H]uridine (e.g., 1  $\mu$ M, 2  $\mu$ Ci/ml) and varying concentrations of **Fpmint** or its analogues (from 10 nM to 100  $\mu$ M).[4][9]
- Passive Uptake Control: To determine non-specific uptake, a parallel set of cells is incubated with [3H]uridine in the presence of a high concentration of a known ENT inhibitor, such as 0.5 mM S-(4-nitrobenzyl)-6-thioinosine (NBMPR).[4][9]
- Termination: The reaction is stopped by rapidly washing the cells five times with ice-cold phosphate-buffered saline (PBS).[9]
- Quantification: The cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting to quantify the amount of transported [3H]uridine.

## **Cytotoxicity (MTT) Assay**

This assay is used to ensure that the observed inhibition of nucleoside transport is not due to general cellular toxicity.

- Cell Culture: Cells are cultured to confluence in 96-well plates.[3]
- Treatment: Cells are treated with **Fpmint** at various concentrations (e.g., half-log concentrations from 0.5  $\mu$ M to 50  $\mu$ M).[3]
- MTT Incubation: The treatment medium is discarded, and cells are incubated with 5 mg/ml of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution for 4 hours at 37°C.[3]



 Quantification: The resulting formazan crystals, which are proportional to the number of viable cells, are solubilized and the absorbance is read on a plate reader.[3]

### Conclusion

**Fpmint** is a potent, irreversible, and non-competitive inhibitor of equilibrative nucleoside transporters.[6] Its unique selectivity for ENT2 over ENT1 makes it a valuable pharmacological tool for studying the distinct physiological roles of these transporters.[4][8] Further structural modifications of the **Fpmint** scaffold may lead to the development of even more potent and selective ENT2 inhibitors, which could have significant therapeutic potential in cardiovascular disease and oncology.[1][5]

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